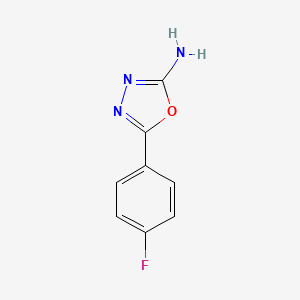

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Overview

Description

The compound “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine” is a fluorinated phenolic compound with various applications as a starting reagent for synthesizing pharmaceuticals . It is a widely used intermediate in the industrial production of several drugs .

Synthesis Analysis

The synthesis of similar fluorinated compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar fluorinated compounds has been studied using density functional theory (DFT) methods. The optimized structure was used to calculate the geometrical parameters and chemical shifts of the title compound . The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D, and 2D NMR analysis .Chemical Reactions Analysis

While specific chemical reactions involving “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine” are not available, reactions of similar fluorinated compounds have been reported. For example, the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of similar fluorinated compounds have been reported. For instance, 4-Fluorophenol has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 .Scientific Research Applications

Antidiabetic Activity

The oxadiazole ring is associated with anti-diabetic properties. Research could explore how “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine” affects blood sugar levels and its potential as a treatment for diabetes.

These applications are based on the general pharmacological activities associated with 1,3,4-oxadiazole compounds as found in the literature . Further research would be necessary to confirm these potential uses for “5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine” specifically.

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

A related compound has been found to exhibit nonlinear oral pharmacokinetics in humans .

Result of Action

Related compounds have been found to exhibit various biological activities, suggesting that 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine may have similar effects .

Action Environment

The action of similar compounds has been found to be influenced by various environmental factors .

properties

IUPAC Name |

5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZGULFMUGGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357442 | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

7659-07-6 | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

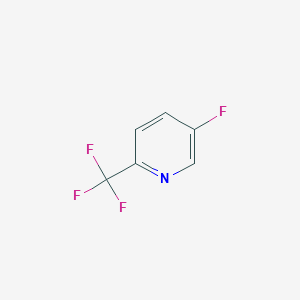

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)

![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)